molecular formula C8H14N4 B2366215 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine CAS No. 1249074-12-1

2-(1H-1,2,4-triazol-1-ylmethyl)piperidine

Cat. No.: B2366215
CAS No.: 1249074-12-1
M. Wt: 166.228
InChI Key: RYHAXZZMCHTQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine typically involves the reaction of piperidine with 1H-1,2,4-triazole-1-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1H-1,2,4-triazol-1-ylmethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins by binding to DNA or RNA .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its solubility and bioavailability, making it a valuable compound in drug development .

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-4-10-8(3-1)5-12-7-9-6-11-12/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHAXZZMCHTQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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